molecular formula C7H7ClFNO2S B15257438 1-(4-Chloro-2-fluorophenyl)methanesulfonamide

1-(4-Chloro-2-fluorophenyl)methanesulfonamide

Cat. No.: B15257438
M. Wt: 223.65 g/mol
InChI Key: FMYVLVKLHMFRLR-UHFFFAOYSA-N
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Description

(4-chloro-2-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.65 g/mol . It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a methanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of (4-chloro-2-fluorophenyl)methanesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

(4-chloro-2-fluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-chloro-2-fluorophenyl)methanesulfonamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (4-chloro-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

(4-chloro-2-fluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of (4-chloro-2-fluorophenyl)methanesulfonamide lies in its combination of chloro, fluoro, and sulfonamide groups, which confer specific chemical and biological properties that are valuable in various research applications.

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

(4-chloro-2-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

FMYVLVKLHMFRLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CS(=O)(=O)N

Origin of Product

United States

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